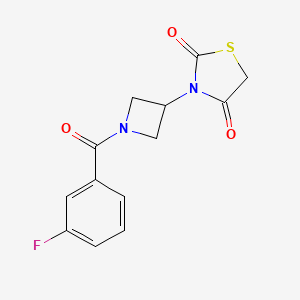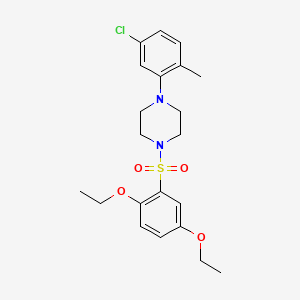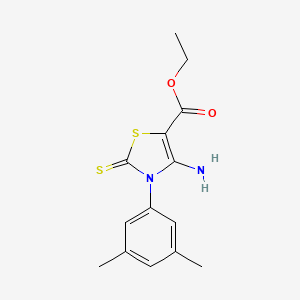
2-Pyridineethanol, 5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridineethanol, 5-fluoro- is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.14 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pyridineethanol, 5-fluoro- include a predicted density of 1.204±0.06 g/cm3 and a predicted boiling point of 210.6±25.0 °C .Applications De Recherche Scientifique
Fluorescent Chemosensors
- Fe3+/Fe2+ Sensitivity in Living Cells : A study by Maity et al. (2018) developed fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, showing high selectivity for Fe3+/Fe2+ cations. These were applied for imaging Fe3+ in living HepG2 cells (Maity et al., 2018).
Synthesis of Pyridines
- Modular Synthesis Techniques : Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction for synthesizing various substituted pyridines, highlighting a simple and modular approach (Song et al., 2016).
Fluorination Techniques
- Microwave-assisted Fluorination : Troegel and Lindel (2012) discussed the fluorination of the pyrrole ring in mono- and nonbrominated 2-acylpyrroles under microwave conditions, showcasing an efficient method for generating fluorinated compounds (Troegel & Lindel, 2012).
Chemosensors for Ions
- Detection of Fluoride Ions : Chetia and Iyer (2008) developed 2,6-Bis(2-benzimidazolyl)pyridine as a chemosensor for fluoride ions, utilizing UV–vis spectroscopy, fluorescence spectroscopy, and 1 H NMR techniques (Chetia & Iyer, 2008).
Coordination Chemistry
- Synthesis and Complex Chemistry of Ligands : Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their applications in luminescent lanthanide compounds and iron complexes (Halcrow, 2005).
Fluorescence Origin in Carbon Dots
- Analysis of Fluorescence Origins : Shi et al. (2016) identified the organic fluorophores as the main ingredients and origins of fluorescence in N,S-CDs, providing insights into the applications of carbon dots with high fluorescence quantum yields (Shi et al., 2016).
Selective Ion Sensing
- Selective Al(3+) and Cd(II) Detection : Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl fluoroionophore that selectively senses Al(3+) and Cd(II) ions, demonstrating potential applications in biological and environmental monitoring (Maity & Govindaraju, 2010).
Safety and Hazards
When handling 2-Pyridineethanol, 5-fluoro-, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
2-(5-fluoropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQRVQOBZKDTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridineethanol, 5-fluoro- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)




![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)


![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)



![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)